Ditridecyl peroxydicarbonate is a chemical compound classified as an organic peroxide, specifically a type C organic peroxide. It is primarily utilized as a radical initiator in various polymerization processes. The compound is not typically sold directly to consumers but is employed in industrial applications, particularly in the production of plastics such as polyvinyl chloride (PVC) and other polymers.
The chemical identity of ditridecyl peroxydicarbonate includes its IUPAC name and its CAS number, which is 16111-62-9. It is recognized under various synonyms such as bis(2-ethylhexyl) peroxydicarbonate and has been assigned an EC number of 240-282-4. As an organic peroxide, it falls under the classification of hazardous materials due to its potential for explosive decomposition when subjected to heat or shock .
The synthesis of ditridecyl peroxydicarbonate involves several steps. A common method includes the reaction of hydrogen peroxide with chloroformic acid derivatives in a basic solution. The general procedure can be summarized as follows:
The molecular formula for ditridecyl peroxydicarbonate is , with a molecular weight of 346.46 g/mol. The structure features two peroxy groups attached to a dodecane backbone, contributing to its reactivity as a radical initiator.
Ditridecyl peroxydicarbonate undergoes homolytic cleavage at elevated temperatures, leading to the formation of free radicals. This reaction can be represented as follows:
Where represents the alkyl groups attached to the peroxide bond. This process initiates free radical polymerization, making it valuable in industrial applications for producing synthetic polymers .
The mechanism by which ditridecyl peroxydicarbonate acts involves several steps:
This mechanism highlights the compound's role in facilitating polymerization through radical generation .
Ditridecyl peroxydicarbonate exhibits several notable physical and chemical properties:
Due to its thermally unstable nature, it must be stored under controlled conditions to prevent decomposition.
Ditridecyl peroxydicarbonate finds extensive use in industrial applications, particularly in:
Its ability to generate radicals at controlled temperatures makes it an essential component in the synthesis of high-performance materials used across different industries .
Packed-bed microreactors filled with inert ceramic beads outperform capillary systems in biphasic peroxydicarbonate synthesis by disrupting slug flow and enhancing interfacial turbulence. This design mitigates gas-blockage issues caused by hydrogen peroxide decomposition—a major limitation in capillary reactors where CO₂/O₂ accumulation reduces yield by 15–30% [2] [3]. In contrast, packed-bed systems achieve 95.5% yield at 23.8 minutes residence time due to superior multiphase mixing and continuous gas venting [3].
Surfactant blends with hydrophilic-lipophilic balance (HLB) values near 11 (e.g., Span 20/Tween 80 mixtures) stabilize emulsions by reducing interfacial tension to <5 mN/m. This prevents coalescence of organic-phase droplets in aqueous media, enabling 40% smaller droplet diameters and improving mass transfer rates by 25-fold [1] [4]. Quaternary ammonium phase-transfer catalysts (e.g., tetrabutylammonium bromide) further accelerate anion migration but complicate downstream purification and are economically viable only for high-value peroxides.
Table 1: Microreactor Performance Comparison for Peroxydicarbonate Synthesis
| Reactor Type | Residence Time | Yield (%) | Key Limitation | Optimal Temp (°C) |
|---|---|---|---|---|
| Capillary | 10–15 min | 65–70 | Gas blockage | 30–40 |
| Packed-bed | 20–25 min | 94–96 | Pressure drop | 35–44 |
| Flow-focusing | 2–4 min | 96 | Surfactant cost | 50–57 |
The peroxydicarbonate formation follows second-order kinetics:d[P]/dt = k[ClCOOR][HOO⁻]where k = A exp(−Eₐ/RT), with activation energy (Ea) of 45–60 kJ/mol. Arrhenius plots show inflection points near 50°C, indicating a shift from kinetic to diffusion control. Microreactors maintain isothermal conditions with ±1°C deviation, suppressing hot spots that accelerate decomposition side reactions [5] [7].
In batch reactors, mass transfer coefficients (kLa) for hydrogen peroxide are limited to 0.01–0.05 s⁻¹ due to poor interfacial contact. Microreactors enhance kLa to 0.2–0.5 s⁻¹ via:
Table 2: RSM Optimization Factors for Peroxydicarbonate Yield
| Factor | Range | Optimal Value | Contribution to Yield |
|---|---|---|---|
| Temperature (°C) | 30–50 | 44 | 38% |
| H₂O₂ : Chloroformate | 1.1–1.5 | 1.3 | 42% |
| Surfactant (wt%) | 0.1–5.0 | 2.0 | 12% |
| Residence time (min) | 2–30 | 23.8 | 8% |
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